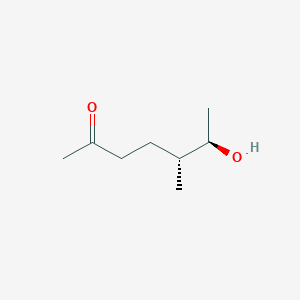

(5R,6R)-6-Hydroxy-5-methylheptan-2-one

Descripción

(5R,6R)-6-Hydroxy-5-methylheptan-2-one is a chiral aliphatic ketone characterized by a seven-carbon chain (heptan-2-one backbone) with hydroxyl and methyl substituents at the C5 and C6 positions, respectively. This compound belongs to the class of hydroxy ketones, which are of interest in organic synthesis, flavor chemistry, and pharmaceutical research due to their reactive functional groups and stereochemical complexity .

Propiedades

Número CAS |

130650-60-1 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

(5R,6R)-6-hydroxy-5-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1 |

Clave InChI |

JTPMVCMMYOHLGD-HTRCEHHLSA-N |

SMILES |

CC(CCC(=O)C)C(C)O |

SMILES isomérico |

C[C@H](CCC(=O)C)[C@@H](C)O |

SMILES canónico |

CC(CCC(=O)C)C(C)O |

Sinónimos |

2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between (5R,6R)-6-Hydroxy-5-methylheptan-2-one and related compounds identified in the literature:

Key Observations :

- Linearity vs. Cyclicity: The target compound’s linear heptan-2-one backbone contrasts with the cyclic enone () and lactam () structures of related molecules. Cyclic systems often exhibit enhanced rigidity and altered reactivity due to ring strain and conjugation .

- Stereochemical Variations : The (5R,6R) configuration distinguishes the target compound from epimers such as (5S,6R) and (5S,6S) analogs, which may exhibit divergent biological activities or crystallization behaviors .

Physicochemical Properties

Solubility: Hydroxy ketones like the target compound are typically polar due to the hydroxyl group, favoring solubility in polar solvents (e.g., water, ethanol). Cyclic enones () may exhibit lower water solubility due to hydrophobic allyl substituents . The lactam () likely has higher solubility in organic solvents owing to its nitrogen-containing ring .

Boiling/Melting Points: Linear hydroxy ketones generally have lower melting points compared to cyclic analogs due to reduced molecular rigidity. For example, cyclic enones () may exhibit higher melting points from π-π stacking interactions .

Reactivity: The linear heptan-2-one structure may undergo keto-enol tautomerism, while cyclic enones () are prone to Michael addition reactions due to their α,β-unsaturated carbonyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.